molecular formula C11H15NO2 B3284831 Ethyl 5-amino-2,4-dimethylbenzoate CAS No. 791722-05-9

Ethyl 5-amino-2,4-dimethylbenzoate

Cat. No.: B3284831
CAS No.: 791722-05-9
M. Wt: 193.24 g/mol
InChI Key: LOOJNVRBHRGTJS-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2,4-dimethylbenzoate is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzoic acid, featuring an ethyl ester group, two methyl groups, and an amino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-2,4-dimethylbenzoate typically involves the esterification of 5-amino-2,4-dimethylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2,4-dimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 5-amino-2,4-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2,4-dimethylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The amino group can form hydrogen bonds with biological targets, while the ester group can undergo hydrolysis to release the active acid form.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,4-dimethylbenzoate: Lacks the amino group, making it less reactive in certain chemical reactions.

    5-Amino-2,4-dimethylbenzoic acid: Lacks the ester group, affecting its solubility and reactivity.

Uniqueness

Ethyl 5-amino-2,4-dimethylbenzoate is unique due to the presence of both the amino and ester groups, which confer distinct chemical and physical properties. This combination allows for a wider range of chemical modifications and applications compared to its analogs.

Properties

IUPAC Name

ethyl 5-amino-2,4-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)9-6-10(12)8(3)5-7(9)2/h5-6H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOJNVRBHRGTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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